molecular formula C9H5BrN2O2S B13190775 4-(3-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

4-(3-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B13190775
M. Wt: 285.12 g/mol
InChI Key: OAEDSIAASKXXQY-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzonitrile with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, in antifungal applications, the compound may disrupt fungal cell membrane integrity, leading to cell death . The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid
  • 3-(3-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid
  • 4-(3-Bromophenyl)-1,2,4-thiadiazole-5-carboxylic acid

Uniqueness

4-(3-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the carboxylic acid group provides sites for further functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H5BrN2O2S

Molecular Weight

285.12 g/mol

IUPAC Name

4-(3-bromophenyl)thiadiazole-5-carboxylic acid

InChI

InChI=1S/C9H5BrN2O2S/c10-6-3-1-2-5(4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)

InChI Key

OAEDSIAASKXXQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(SN=N2)C(=O)O

Origin of Product

United States

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